![molecular formula C11H15ClFN B2693538 N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2379918-51-9](/img/structure/B2693538.png)
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS number 2379918-51-9 . Its IUPAC name is (S)-N-(1-(3-fluorophenyl)ethyl)cyclopropanamine hydrochloride . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Cyclopropane Derivatives in Research
Cyclopropane and its derivatives have been a focal point in organic chemistry and pharmaceutical research due to their unique structural properties and biological activities. These compounds are characterized by a three-membered cyclopropane ring, which imparts significant strain energy and reactivity, making them valuable scaffolds in drug discovery and synthesis.
Pharmacological Applications
Cyclopropane-containing compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, Milnacipran, a cyclopropane derivative, acts by inhibiting noradrenaline (norepinephrine) and serotonin (5-HT) reuptake, showing efficacy in the treatment of major depressive disorder (Spencer & Wilde, 1998). This highlights the potential of cyclopropane derivatives in developing new antidepressants with unique mechanisms of action.
Anticancer Research
Cyclopropane derivatives are also explored for their anticancer activities. Certain compounds have shown tumor specificity with minimal toxicity to normal cells, indicating their potential as safer anticancer agents. For example, a study highlighted compounds with high tumor specificity and reduced keratinocyte toxicity, suggesting avenues for creating anticancer drugs with fewer side effects (Sugita et al., 2017).
Ethylene Biology and Agriculture
In the agricultural sector, cyclopropane derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role in ethylene biology, impacting plant growth and stress responses. ACC serves not only as the precursor of ethylene, a plant hormone affecting ripening and senescence but also has its signaling role, independent of ethylene, in plant physiology (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
特性
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWHUGRCNMCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

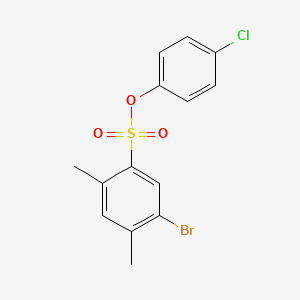
![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2693462.png)
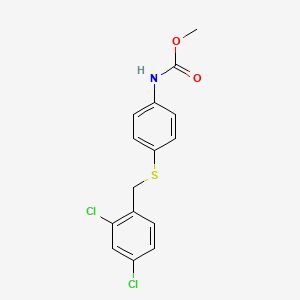
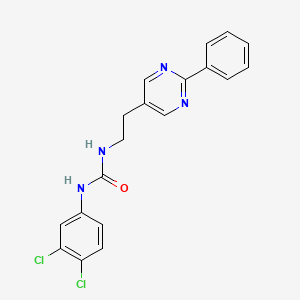
![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)
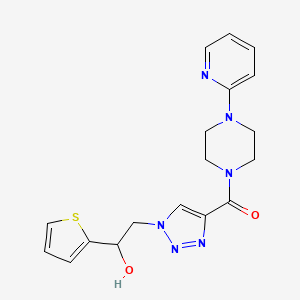
![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)
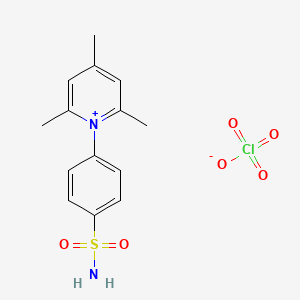

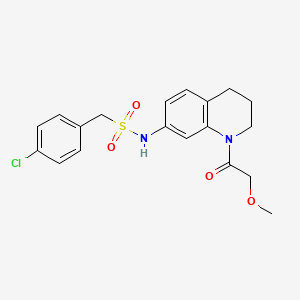

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)